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Compound of Interest

Compound Name: 4-Maleimidosalicylic acid

Cat. No.: B100115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,

synthesis, reactivity, and applications of 4-Maleimidosalicylic acid. The information is curated

to be a valuable resource for researchers in biochemistry, drug development, and materials

science.

Core Chemical Properties
4-Maleimidosalicylic acid, also known as N-(4-Carboxy-3-hydroxyphenyl)maleimide, is a

bifunctional molecule that incorporates the reactivity of a maleimide group with the structural

and functional characteristics of salicylic acid.[1] Its unique properties make it a valuable tool in

bioconjugation and enzyme inhibition studies.
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Property Value Source

CAS Number 19232-43-0 [1]

Molecular Formula C₁₁H₇NO₅ [1]

Molecular Weight 233.18 g/mol [1]

Melting Point 141-144 °C [2]

Appearance Solid (predicted)

Solubility

Data not available. Likely

soluble in polar organic

solvents such as DMSO and

DMF.

Synthesis
A general method for the synthesis of N-arylmaleimides involves a two-step process. The first

step is the reaction of an amino-substituted aromatic compound with maleic anhydride to form

a maleamic acid intermediate. The second step is a cyclization reaction, often facilitated by a

dehydrating agent, to form the final maleimide product.

General Synthesis of 4-Maleimidosalicylic Acid

4-Aminosalicylic Acid

Maleamic Acid Intermediate

+

Maleic Anhydride

4-Maleimidosalicylic Acid

+ Dehydration

Dehydrating Agent (e.g., Acetic Anhydride)
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A generalized synthetic pathway for N-arylmaleimides.

Reactivity and Bioconjugation
The primary utility of 4-Maleimidosalicylic acid in biochemical research stems from the high

reactivity of the maleimide group towards sulfhydryl (thiol) groups, which are present in the side

chains of cysteine residues in proteins.

Thiol-Maleimide Michael Addition
The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the

electrophilic double-bonded carbons of the maleimide ring. This forms a stable, covalent

thioether bond.[3] The optimal pH for this reaction is between 6.5 and 7.5.[4] At higher pH

values, the maleimide ring is susceptible to hydrolysis, rendering it unreactive towards thiols.

Thiol-Maleimide Conjugation

4-Maleimidosalicylic Acid

Stable Thioether Adduct

Thiol-containing Biomolecule (e.g., Protein with Cysteine)

+

pH 6.5 - 7.5

Click to download full resolution via product page

The reaction of a maleimide with a thiol to form a stable conjugate.

Stability of the Thioether Linkage
While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction,

particularly in the presence of other thiols.[5] This can lead to the dissociation of the conjugate.

The stability of the maleimide-thiol adduct is a critical consideration for in vivo applications.[6][7]
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General Protocol for Protein Labeling
The following is a generalized protocol for the conjugation of a maleimide-containing compound

to a thiol-containing protein.

Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-

7.5 (e.g., phosphate-buffered saline, PBS). If the protein contains disulfide bonds that need

to be labeled, they must first be reduced using a reagent like TCEP (tris(2-

carboxyethyl)phosphine).

Dye/Probe Preparation: Dissolve the 4-Maleimidosalicylic acid in an anhydrous organic

solvent such as DMSO or DMF to prepare a stock solution.

Conjugation Reaction: Add the maleimide stock solution to the protein solution. A molar

excess of the maleimide reagent is typically used to ensure efficient labeling. The reaction

mixture is then incubated, often for 2 hours at room temperature or overnight at 4°C,

protected from light.

Purification: The labeled protein is separated from unreacted maleimide and other small

molecules by size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Protein Labeling Workflow

Start
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A typical workflow for labeling a protein with a maleimide derivative.

Application as an Enzyme Inhibitor
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4-Maleimidosalicylic acid has been identified as an irreversible inhibitor of lactate

dehydrogenase (LDH) isoenzymes.[2]

Mechanism of Inhibition
The inhibition is likely achieved through the covalent modification of a reactive cysteine residue

within the active site of the LDH enzyme. The maleimide group of 4-Maleimidosalicylic acid
serves as an electrophile that is attacked by the nucleophilic thiol group of the cysteine, leading

to the formation of a stable thioether bond and the irreversible inactivation of the enzyme.

LDH Inhibition Mechanism

4-Maleimidosalicylic Acid

Covalently Modified, Inactive Enzyme

Lactate Dehydrogenase (with active site Cysteine)

+

Click to download full resolution via product page

Irreversible inhibition of LDH by covalent modification.

General Protocol for LDH Inhibition Assay
A typical protocol to assess the inhibitory activity of 4-Maleimidosalicylic acid on LDH would

involve the following steps:

Reagent Preparation: Prepare solutions of LDH, the substrate (e.g., lactate), the cofactor

(NAD+), and various concentrations of 4-Maleimidosalicylic acid in a suitable buffer (e.g.,

phosphate buffer, pH 7.4).

Pre-incubation: Incubate the LDH enzyme with different concentrations of 4-
Maleimidosalicylic acid for a set period to allow for the covalent modification to occur.
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Enzyme Assay: Initiate the enzymatic reaction by adding the substrate and cofactor to the

pre-incubated enzyme-inhibitor mixture.

Measurement: Monitor the rate of the reaction by measuring the increase in absorbance at

340 nm, which corresponds to the formation of NADH.

Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate

kinetic parameters such as the IC₅₀ value.

Spectroscopic Data
Detailed experimental spectroscopic data for 4-Maleimidosalicylic acid is not widely available

in the public domain. Researchers are advised to perform their own analytical characterization

upon synthesis or purchase.

Spectroscopic Data Details

¹H NMR Data not available.

¹³C NMR Data not available.

FT-IR Data not available.

Mass Spectrometry Data not available.

Storage and Stability
For long-term storage, 4-Maleimidosalicylic acid should be stored as a powder at -20°C.

Solutions in DMSO can be stored at -80°C for several months. It is recommended to prepare

and use solutions on the same day whenever possible.

Conclusion
4-Maleimidosalicylic acid is a versatile chemical tool with significant potential in

bioconjugation and enzyme inhibition studies. Its thiol-reactive maleimide group allows for the

specific labeling of proteins and other biomolecules, while its salicylic acid moiety may confer

additional properties of interest. The information provided in this guide serves as a foundational

resource for researchers looking to utilize this compound in their work. Further experimental
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investigation into its detailed chemical and physical properties is encouraged to fully explore its

capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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